Methyl beta-D-arabinopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308598 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5328-63-2 | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5328-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-arabinopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl β-D-arabinopyranoside: Properties, Synthesis, and Analysis

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Methyl β-D-arabinopyranoside. It is intended for researchers, scientists, and professionals in the fields of drug development, glycobiology, and carbohydrate chemistry. This document delves into the fundamental properties of this methyl glycoside, outlines detailed experimental protocols for its synthesis and characterization, and discusses its applications and safety considerations.

Introduction: The Significance of Methyl β-D-arabinopyranoside

Methyl β-D-arabinopyranoside is a derivative of the pentose sugar D-arabinose. As a methyl glycoside, it possesses a methoxy group at the anomeric carbon, which imparts stability and makes it a valuable tool in various biochemical and synthetic applications.[1] Its primary significance lies in its role as a building block in the synthesis of more complex oligosaccharides and glycoconjugates.[1] Understanding its properties is crucial for its effective utilization in research and development, particularly in the study of carbohydrate-protein interactions and the development of carbohydrate-based therapeutics.[1]

Physicochemical Properties

The physical and chemical properties of Methyl β-D-arabinopyranoside are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 5328-63-2 | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Optical Rotation | [α]20/D = -235° to -245° (c=7 in H₂O) | [1] |

| Solubility | Soluble in water. | [2] |

Chemical Properties and Reactivity

Methyl β-D-arabinopyranoside's chemical behavior is dictated by its pyranose ring, the stereochemistry of its hydroxyl groups, and the nature of its anomeric methoxy group.

Glycosidic Bond Stability

The β-glycosidic bond is generally stable under basic conditions but is susceptible to cleavage under acidic conditions, a process known as acid hydrolysis. This reaction yields the parent sugar, D-arabinose, and methanol. The rate of hydrolysis is dependent on factors such as acid concentration, temperature, and the presence of any steric hindrance around the glycosidic linkage.

Reactivity of Hydroxyl Groups

The free hydroxyl groups on the pyranose ring are available for various chemical modifications, including:

-

Esterification and Etherification: These reactions are fundamental for installing protecting groups during multi-step syntheses of complex carbohydrates.

-

Oxidation: The vicinal diols within the structure can be selectively cleaved by oxidizing agents like periodic acid. For instance, the oxidation of methyl β-L-arabinopyranoside with periodic acid in dimethyl sulfoxide results in the specific cleavage of the C3-C4 bond.[3] This selective oxidation is a powerful tool for structural elucidation and the synthesis of modified carbohydrates.

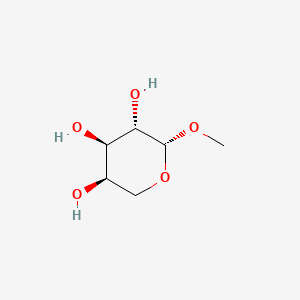

Structural Representation

The structure of Methyl β-D-arabinopyranoside is crucial for understanding its reactivity and interactions.

Caption: Chair conformation of Methyl β-D-arabinopyranoside.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of Methyl β-D-arabinopyranoside, designed to ensure reproducibility and high purity of the final product.

Synthesis via Fischer Glycosylation

The Fischer glycosylation is a classical and straightforward method for the synthesis of methyl glycosides from the corresponding unprotected monosaccharide.[2]

Principle: D-arabinose is treated with methanol in the presence of a strong acid catalyst. The reaction proceeds through a series of equilibria involving the formation of furanosides which then convert to the more stable pyranosides.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-arabinose (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as acetyl chloride (0.1-0.2 equivalents) or a sulfonic acid resin, to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate or an anion exchange resin, until the pH is neutral.

-

Work-up: Filter the mixture to remove the neutralization agent and any insoluble materials. Concentrate the filtrate under reduced pressure to obtain the crude product as a syrup.

Caption: Workflow for Fischer Glycosylation Synthesis.

Purification by Flash Column Chromatography

The crude product from the synthesis contains a mixture of anomers and potentially some unreacted starting material. Flash column chromatography is an effective method for isolating the desired β-anomer.[4]

Step-by-Step Methodology:

-

Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a gradient of dichloromethane and methanol.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure Methyl β-D-arabinopyranoside (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized Methyl β-D-arabinopyranoside.

HPLC is a powerful tool for assessing the purity of the final product and for quantitative analysis.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and acetonitrile is commonly used.

-

Detection: As Methyl β-D-arabinopyranoside lacks a strong chromophore, a Refractive Index (RI) detector or a UV detector at low wavelengths (e.g., <210 nm) can be employed.[5][6]

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric proton (a doublet with a coupling constant indicative of the β-configuration), the methoxy group (a singlet), and the protons on the pyranose ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms, with the anomeric carbon appearing at a characteristic chemical shift.

IR spectroscopy provides information about the functional groups present in the molecule. Key absorptions to look for include:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹).[7][8]

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation of methyl glycosides often involves cleavage of the glycosidic bond and ring fragmentation.[3][9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl β-D-arabinopyranoside.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[10]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Applications in Research and Development

Methyl β-D-arabinopyranoside serves as a valuable tool in several areas of scientific research:

-

Glycobiology: It is used as a substrate or inhibitor in studies of glycosidases and other carbohydrate-modifying enzymes.

-

Synthetic Chemistry: It is a key starting material for the synthesis of oligosaccharides and glycoconjugates with potential therapeutic applications.[1]

-

Drug Development: As a component of more complex structures, it can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Methyl β-D-arabinopyranoside, along with robust protocols for its synthesis, purification, and analysis. By understanding these fundamental aspects, researchers can confidently and effectively utilize this important carbohydrate derivative in their scientific endeavors. The combination of its unique structural features and chemical reactivity ensures that Methyl β-D-arabinopyranoside will continue to be a valuable compound in the advancement of carbohydrate chemistry and related disciplines.

References

-

Yu, R. J., & Bishop, C. T. (1967). Novel oxidations of methyl glycopyranosides by periodic acid in dimethyl sulfoxide. Canadian Journal of Chemistry, 45(18), 2195-2204. Link

-

Alfa Aesar. (n.d.). Methyl Beta-L-Arabinopyranoside Safety Data Sheet. Link

-

Creative Proteomics. (n.d.). Glycosides Analysis. Link

-

BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,6-Di-o-methyl-D-glucose. Link

-

Chemistry Steps. (n.d.). Kiliani–Fischer Synthesis. Link

-

Jones, J. K. N., & Perry, M. B. (1957). The synthesis, separation, and identification of the methyl ethers of arabinose and their derivatives. Canadian Journal of Chemistry, 35(5), 455-462. Link

-

PubChem. (n.d.). Methyl beta-L-arabinopyranoside. Link

-

CLEAPSS. (2022). Student safety sheets 64 Carbohydrates. Link

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link

-

Bishop, C. T., & Cooper, F. P. (1960). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 38(3), 388-395. Link

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Link

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Link

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Link

-

Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Link

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Link

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Link

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Link

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Link

-

ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Link

-

ResearchGate. (n.d.). HPLC-UV analysis of HCA-methyl-arabinose conjugates. Link

-

PubChem. (n.d.). Methyl beta-D-arabinopyranoside. Link

-

ChemicalBook. (n.d.). METHYL-BETA-D-ARABINOPYRANOSIDE(5328-63-2) 1H NMR. Link

-

ChemicalBook. (2025, July 19). Methyl β-L-Arabinopyranoside - Safety Data Sheet. Link

-

Chem-Impex. (n.d.). Methyl β-D-arabinopyranoside. Link

-

MedChemExpress. (n.d.). Methyl β-D-arabinopyranoside. Link

-

MDPI. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Link

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Link

-

ResearchGate. (2025, August 6). Studies on Koenigs-Knorr Glycosidations. Link

-

ResearchGate. (2025, October 16). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Link

-

Scilit. (n.d.). 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide. Link

-

Chemical Papers. (n.d.). Simple Synthesis of Methyl 2- -β-D-Xylopyranosyl-α-L-arabinofuranoside, a Fragment of Natural Arabinoglucuronoxylans. Link

-

Asian Journal of Chemistry. (n.d.). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Link

-

Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Link

-

ECHEMI. (2019, July 15). Methyl β-D-galactopyranoside SDS, 1824-94-8 Safety Data Sheets. Link

-

PubMed Central. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Link

-

Wikipedia. (n.d.). Carbohydrate. Link

-

University of Florida Animal Sciences. (n.d.). Neutral Detergent-Soluble Carbohydrates Nutritional Relevance and Analysis. Link

-

PubMed. (n.d.). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Link

-

American Society for Microbiology. (2012, November 1). Carbohydrate Fermentation Protocol. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 4. rsc.org [rsc.org]

- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 6. asianpubs.org [asianpubs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. science.cleapss.org.uk [science.cleapss.org.uk]

Methyl β-D-arabinopyranoside: A Technical Guide for Advanced Glycoscience and Drug Discovery

Introduction: The Strategic Importance of Methyl β-D-arabinopyranoside in Modern Glycochemistry

In the intricate landscape of carbohydrate chemistry and its application to drug development, seemingly simple monosaccharide derivatives often emerge as pivotal building blocks. Methyl β-D-arabinopyranoside is a prime example of such a molecule. While its structure is fundamental, its utility in the stereocontrolled synthesis of complex oligosaccharides and glycoconjugates is profound. This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of Methyl β-D-arabinopyranoside, moving beyond basic data to elucidate the causality behind its synthesis, characterization, and strategic deployment in advanced chemical applications.

As a Senior Application Scientist, my perspective is shaped by the practical challenges and opportunities in the field. The decision to employ a specific glycosyl donor or acceptor is not merely a matter of selecting from a catalog; it is a strategic choice informed by an understanding of reaction mechanisms, protecting group strategies, and the ultimate biological target. This guide is structured to reflect that decision-making process, offering not just protocols but the scientific rationale that underpins them.

Core Physicochemical & Structural Data

A foundational understanding of a chemical entity begins with its precise physical and chemical identifiers. This data, summarized in Table 1, is critical for everything from reaction stoichiometry calculations to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 5328-63-2 | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Optical Rotation | [α]²⁰/D ≈ -235° to -245° (c=7 in H₂O) | [1] |

| Purity | Typically ≥98% (by GC or NMR) | [3] |

Table 1: Key Physicochemical Properties of Methyl β-D-arabinopyranoside.

Synthesis and Stereochemical Control: A Practitioner's Perspective

The synthesis of methyl glycosides is a cornerstone of carbohydrate chemistry. The choice of method is dictated by the desired anomeric configuration, scalability, and the need for protecting groups. For Methyl β-D-arabinopyranoside, the Fischer glycosylation is a common and direct approach.

The Fischer Glycosylation: A Mechanistic Overview

The Fischer glycosylation involves the acid-catalyzed reaction of a reducing sugar with an alcohol.[4][5] In the case of D-arabinose and methanol, the reaction proceeds through a series of equilibria involving the open-chain aldehyde form, furanoside, and pyranoside anomers. The thermodynamic stability of the pyranoside ring and the anomeric effect typically favor the formation of the methyl pyranosides.

Figure 1: Simplified mechanistic pathway of the Fischer glycosylation of D-arabinose.

Experimental Protocol: Synthesis of Methyl β-D-arabinopyranoside via Fischer Glycosylation

This protocol is a representative procedure adapted from established methods for Fischer glycosylation.[6]

Objective: To synthesize Methyl β-D-arabinopyranoside from D-arabinose.

Materials:

-

D-arabinose

-

Anhydrous methanol (MeOH)

-

Dowex 50 H+ cation-exchange resin (or concentrated sulfuric acid as a catalyst)

-

Pyridine or triethylamine

-

Acetic anhydride

-

Sodium methoxide solution

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Workflow:

Figure 2: General workflow for the synthesis and purification of Methyl β-D-arabinopyranoside.

Step-by-Step Methodology:

-

Glycosylation: D-arabinose is suspended in anhydrous methanol. An acid catalyst (e.g., Dowex 50 H+ resin) is added, and the mixture is refluxed. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of a mixture of methyl furanosides and pyranosides is expected initially, with the equilibrium shifting towards the more stable pyranosides over time.[4]

-

Neutralization and Work-up: The reaction is cooled, and the acid catalyst is neutralized (e.g., with pyridine or by filtration of the resin). The solvent is removed under reduced pressure.

-

Acetylation for Separation: The crude mixture of anomers is treated with acetic anhydride in pyridine. This step converts the hydroxyl groups to acetates, increasing the non-polarity of the molecules and facilitating chromatographic separation.

-

Chromatographic Separation: The acetylated anomers (methyl 2,3,4-tri-O-acetyl-α/β-D-arabinopyranoside) are separated using silica gel column chromatography. The β-anomer is typically more polar and will have a different retention factor than the α-anomer.

-

Deprotection (Zemplén Deacetylation): The purified acetylated β-anomer is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide is added. This transesterification reaction removes the acetate protecting groups.

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and concentrated. The final product, Methyl β-D-arabinopyranoside, is typically purified by crystallization.

Causality and Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical to prevent hydrolysis of the formed glycoside back to the starting sugar.

-

Acetylation: Direct separation of the anomeric methyl arabinopyranosides is challenging due to their similar high polarity. Acetylation provides derivatives with significantly different chromatographic properties, enabling efficient separation.

-

Zemplén Deacetylation: This method is chosen for its mild, basic conditions that selectively cleave ester protecting groups without affecting the newly formed glycosidic bond.

Applications in Drug Discovery and Chemical Biology

Methyl β-D-arabinopyranoside is a valuable building block in medicinal chemistry and glycobiology.[1] Its primary role is as a glycosyl acceptor, where its hydroxyl groups serve as nucleophiles for the attachment of other sugar moieties.

Role as a Glycosyl Acceptor in Oligosaccharide Synthesis

The synthesis of complex oligosaccharides relies on the sequential and stereocontrolled coupling of monosaccharide units. This requires a "glycosyl donor" (an activated sugar) and a "glycosyl acceptor" (a sugar with one or more free hydroxyl groups). Methyl β-D-arabinopyranoside, after appropriate protective group manipulation, can serve as an excellent glycosyl acceptor.

Protecting Group Strategy is Key: To achieve regioselective glycosylation, all but one hydroxyl group on the Methyl β-D-arabinopyranoside acceptor must be "protected".[7][8] For example, to glycosylate the C-4 hydroxyl, the C-2 and C-3 hydroxyls must be protected. The choice of protecting groups is critical and must be "orthogonal," meaning one group can be removed without affecting the others.[8]

Illustrative Workflow: A Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds, involving a glycosyl halide donor and an alcohol acceptor in the presence of a heavy metal salt promoter.[9][10]

Figure 3: Workflow for using Methyl β-D-arabinopyranoside as a glycosyl acceptor.

Step-by-Step Rationale:

-

Acceptor Preparation: Methyl β-D-arabinopyranoside is regioselectively protected. For instance, reaction with acetone under acidic conditions can form a 2,3-O-isopropylidene ketal, leaving the C-4 hydroxyl as the sole nucleophile.

-

Glycosylation: The protected acceptor is reacted with a glycosyl donor (e.g., acetobromo-α-D-galactose) and a promoter like silver carbonate. The promoter assists in the departure of the bromide leaving group, generating an oxocarbenium ion intermediate that is then attacked by the free C-4 hydroxyl of the acceptor.

-

Deprotection: The newly formed disaccharide is then subjected to a sequence of deprotection steps to remove the acyl (e.g., acetate) and ketal (e.g., isopropylidene) protecting groups, yielding the final, unprotected disaccharide.

Conclusion: A Versatile Tool for Glycoscience Innovation

Methyl β-D-arabinopyranoside exemplifies a fundamental principle in complex synthesis: mastery of the building blocks is a prerequisite for innovation. Its defined stereochemistry and predictable reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. A thorough understanding of its synthesis, purification, and strategic application in glycosylation reactions empowers scientists to construct novel carbohydrate-based molecules with the potential to address a wide range of biological challenges. The protocols and workflows presented herein serve as a guide not only for the practical execution of these reactions but also for the underlying strategic thinking required for success in the field of glycoscience.

References

-

Patil, M. (2026). A Review on Beneficial Properties of Gliricidia sepium Plant. International Journal of Pharmaceutical Sciences, 4(1), 1906-1912. [Link]

-

Al-Majid, A. M., et al. (2022). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. Journal of Biomolecular Structure and Dynamics, 41(16), 7949-7965. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102169, Methyl beta-L-arabinopyranoside. Retrieved January 20, 2026, from [Link]

-

Li, Y., et al. (2024). Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. International Journal of Molecular Sciences, 25(17), 9578. [Link]

-

Bishop, C. T., & Cooper, F. P. (1960). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose, and D-ribose. Canadian Journal of Chemistry, 38(3), 388-395. [Link]

-

Ferrières, V., Legentil, L., & Lemiègre, L. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry (pp. 339-379). [Link]

-

Wang, Y., et al. (2018). C19-Diterpenoid alkaloid arabinosides from an aqueous extract of the lateral root of Aconitum carmichaelii and their analgesic activities. Bioorganic & Medicinal Chemistry Letters, 28(9), 1596-1601. [Link]

-

Kovács, L., et al. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 12(4), 834-846. [Link]

-

Stepanenko, V. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6197. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 20, 2026, from [Link]

-

Chandra, K. L., & Singh, G. (2011). Methyl glycosides are identified as glycosyl donors for the synthesis of glycosides, disaccharides and oligosaccharides. Chemical Communications, 47(37), 10464-10466. [Link]

-

Somsák, L., et al. (1998). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. Carbohydrate Research, 312(1-2), 1-13. [Link]

-

ResearchGate. (n.d.). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (2024). ACS Sustainable Chemistry & Engineering, 14(2). [Link]

-

Artner, D., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]

-

Patil, M. (2024). A Review on Beneficial Properties of Gliricidia sepium Plant. SSRN. [Link]

-

Bar-Peled, M., & O'Neill, M. A. (2001). Enzymatic Synthesis and Purification of Uridine Diphospho-β-l-arabinopyranose, a Substrate for the Biosynthesis of Plant Polysaccharides. Analytical Biochemistry, 294(1), 98-103. [Link]

-

Gaponova, I., et al. (2024). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 29(15), 3465. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Organic Synthesis II (pp. 1-38). [Link]

-

Demchenko, A. V. (2008). Orthogonal protecting group strategies in carbohydrate chemistry. Current Organic Chemistry, 12(8), 633-651. [Link]

-

Mikhailopulo, I. A., & Miroshnikova, L. I. (2009). A Chemo-Enzymatic Synthesis of b-D-Arabinofuranosyl Purine Nucleosides. Helvetica Chimica Acta, 92(8), 1548-1560. [Link]

-

Scott, K. A., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. Medicinal Research Reviews. [Link]

-

Royal Society of Chemistry. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 47(36), 10004-10006. [Link]

-

Wang, H., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(36), 23531-23540. [Link]

-

Filo. (2025). (e) Convert D-arabinose into D-glucose with the help of Kiliani-Fischer.... Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl beta-L-arabinopyranoside | C6H12O5 | CID 102169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methyl β-D-arabinopyranoside: A Technical Guide on its Synthesis, Occurrence, and Applications

This guide provides an in-depth exploration of Methyl β-D-arabinopyranoside, a carbohydrate derivative of significant interest in glycobiology and pharmaceutical development. We will delve into the historical context of its synthesis, investigate its purported natural occurrence, detail its physicochemical properties, and outline a standard laboratory-scale synthesis protocol. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this valuable biochemical reagent.

Introduction: A Versatile Building Block in Glycoscience

Methyl β-D-arabinopyranoside is a monosaccharide derivative that serves as a crucial building block in various biochemical and pharmaceutical applications.[1] Its structure, featuring a methyl group at the anomeric carbon of the pyranose form of D-arabinose, makes it a stable and versatile tool for studying carbohydrate-protein interactions and for the synthesis of more complex glycosides and oligosaccharides.[1] Researchers in medicinal chemistry and biochemistry utilize this compound to explore the role of carbohydrates in biological processes like cell signaling and recognition.[1] Beyond research, it has potential applications in the food industry as a sweetener or flavor enhancer and in cosmetic formulations for its moisturizing properties.[1]

The Discovery and Synthesis of Methyl Glycosides: A Historical Perspective

The discovery of Methyl β-D-arabinopyranoside is intrinsically linked to the broader history of carbohydrate chemistry and the development of methods for glycoside synthesis in the late 19th and early 20th centuries. While a singular, seminal paper detailing its first synthesis is not readily apparent in contemporary databases, its creation would have been a direct application of groundbreaking glycosylation methods established by pioneers in the field.

The first significant breakthrough in glycoside synthesis was the Fischer glycosylation , developed by Emil Fischer in 1895.[2] This method involves reacting an unprotected monosaccharide, such as D-arabinose, with an alcohol (in this case, methanol) in the presence of an acid catalyst, typically hydrogen chloride.[2][3] This reaction generally produces a mixture of α and β anomers in both pyranoside and furanoside forms. The separation of these isomers was a significant challenge for early carbohydrate chemists.

A more controlled and stereoselective method was introduced in 1901 by Wilhelm Koenigs and Eduard Knorr.[4] The Koenigs-Knorr reaction utilized acetylated glycosyl halides (e.g., acetobromo-arabinose) reacted with an alcohol in the presence of a silver salt promoter.[4] This method offered better control over the stereochemical outcome at the anomeric center and became a cornerstone of carbohydrate synthesis for decades. It is highly probable that the first intentional and well-characterized synthesis of Methyl β-D-arabinopyranoside was achieved using a variation of the Koenigs-Knorr methodology, which allowed for the specific formation of the β-anomer.

These foundational techniques paved the way for the routine synthesis of methyl glycosides, making them accessible for further research and application.

Natural Occurrence: An Elusive Presence

Despite D-arabinose being a component of various biopolymers in nature, particularly hemicelluloses in plants, the presence of free Methyl β-D-arabinopyranoside as a distinct, naturally occurring compound is not well-documented in scientific literature.[5][6] Searches for its isolation from natural sources do not yield direct evidence of its accumulation in plants, fungi, or other organisms.

While complex saponins containing arabinopyranoside moieties have been isolated from plants like Gliricidia sepium, these are large, multi-component molecules and do not represent the simple methyl glycoside. A 2024 study on the mangrove plant Mora oleifera identified a related compound, Methyl-4-O-methyl-D-arabinopyranoside, through GC-MS analysis, but not Methyl β-D-arabinopyranoside itself.[7]

The apparent absence of this compound in nature suggests that it is primarily a synthetic molecule, valued for its utility in laboratory and industrial settings rather than as a naturally sourced product. This underscores its role as a tool for chemists and biochemists to probe biological systems and construct novel molecules.

Physicochemical and Spectroscopic Properties

Methyl β-D-arabinopyranoside is a white crystalline solid with well-defined physical and chemical properties.[8] Its stability and solubility in water and polar organic solvents make it a convenient reagent for a variety of chemical reactions.[8]

Table 1: Physicochemical Properties of Methyl β-D-arabinopyranoside

| Property | Value | Source |

| CAS Number | 5328-63-2 | [8] |

| Molecular Formula | C₆H₁₂O₅ | [8] |

| Molecular Weight | 164.16 g/mol | [8] |

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 167-169 °C | [8] |

| Solubility | DMSO, Methanol, DMF, Water | [8] |

| Optical Rotation | [α]20/D = -235 to -245° (c=7 in H₂O) | [1] |

Spectroscopic data is crucial for the identification and characterization of Methyl β-D-arabinopyranoside. While a detailed analysis is beyond the scope of this guide, key spectroscopic techniques used for its characterization include ¹H-NMR, ¹³C-NMR, and FTIR. This data allows for the unambiguous confirmation of its structure and purity.

Experimental Protocol: Synthesis of Methyl β-D-arabinopyranoside

The following protocol outlines a standard laboratory procedure for the synthesis of Methyl β-D-arabinopyranoside, based on the principles of the Fischer glycosylation method. This approach is chosen for its relative simplicity and use of common laboratory reagents.

Objective: To synthesize Methyl β-D-arabinopyranoside from D-arabinose and methanol using an acid catalyst.

Materials:

-

D-arabinose

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl) or concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Glassware for extraction and chromatography

Methodology:

-

Preparation of Methanolic HCl: In a fume hood, slowly add acetyl chloride dropwise to anhydrous methanol at 0 °C with stirring. A common concentration is 1-3% HCl in methanol. This exothermic reaction generates hydrogen chloride in situ. Alternatively, bubble HCl gas through anhydrous methanol or carefully add a calculated amount of concentrated HCl.

-

Glycosylation Reaction:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add D-arabinose.

-

Add the freshly prepared methanolic HCl solution. The typical ratio is 1g of arabinose to 10-20 mL of methanolic HCl.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Neutralization and Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add solid sodium bicarbonate or another suitable base with vigorous stirring until the effervescence ceases and the pH is neutral.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.

-

-

Purification:

-

The crude product will be a mixture of anomers and potentially some unreacted starting material. Purification is typically achieved by silica gel column chromatography.

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude syrup in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the desired Methyl β-D-arabinopyranoside. The β-anomer is typically more polar than the α-anomer.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Characterization:

-

The purified product should be a white solid.

-

Confirm the identity and purity of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR) and by measuring its melting point and optical rotation.

-

Diagram of the Synthesis Workflow:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methylglucoside - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabinose - Wikipedia [en.wikipedia.org]

- 6. Arabinose as an overlooked sugar for microbial bioproduction of chemical building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Alpha-Glucosidase Inhibitors from the Panamanian Mangrove Plant Mora oleifera (Triana ex Hemsl.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthose.com [synthose.com]

An In-Depth Technical Guide to the Solubility of Methyl β-D-Arabinopyranoside in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl β-D-arabinopyranoside, a key carbohydrate derivative used in glycobiology research and pharmaceutical development.[1][2] An understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This document details the theoretical principles governing its solubility, presents qualitative solubility data, and provides a robust, step-by-step experimental protocol for quantitative solubility determination using the established shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution behavior.

Introduction

Methyl β-D-arabinopyranoside is a monosaccharide derivative with significant utility as a building block in the synthesis of glycosylated drugs and oligosaccharides.[1] Its role in research includes studying carbohydrate-protein interactions and developing novel drug delivery systems.[1] The efficacy of this compound in various applications—from synthetic reactions to cosmetic formulations—is fundamentally linked to its behavior in solution.[1][2] Solubility dictates the choice of reaction media, purification methods like crystallization, and its bioavailability in potential therapeutic applications. This guide offers a detailed exploration of its solubility profile, grounded in both theoretical principles and practical experimental methodology.

Theoretical Framework of Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute (methyl β-D-arabinopyranoside) and the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle is primarily dictated by molecular polarity and the capacity for hydrogen bonding.

-

Molecular Structure and Polarity : Methyl β-D-arabinopyranoside (C₆H₁₂O₅) is a highly polar molecule.[3] Its structure features a cyclic pyranose ring with multiple hydroxyl (-OH) groups and a methoxy (-OCH₃) group. These functional groups, particularly the hydroxyls, are capable of acting as both hydrogen bond donors and acceptors.

-

Solvent Polarity : Organic solvents can be broadly classified as polar or non-polar.[4]

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the numerous hydroxyl groups on the arabinopyranoside ring, strong solute-solvent hydrogen bonds can form, leading to higher solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) possess dipoles but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Methyl β-D-arabinopyranoside is expected to be soluble in these solvents, primarily through dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.[6]

-

Non-polar Solvents (e.g., hexane, toluene, chloroform) lack significant dipoles and cannot form hydrogen bonds. The energy required to break the strong hydrogen bonds within the crystalline structure of the solute is not compensated by the weak van der Waals forces that would form with a non-polar solvent. Consequently, solubility is expected to be very low in these solvents.

-

The sugar moiety (glycone) generally enhances the water solubility of a molecule.[5][7][8] While the aglycone portion (in this case, a simple methyl group) is less polar, the overall hydrophilic character is dominated by the polyhydroxylated pyranose ring.

Qualitative Solubility Data

| Solvent | Solvent Type | Polarity Index (P')[9][10] | Expected Solubility |

| Water (H₂O) | Polar Protic | 10.2 | Soluble[6] |

| Methanol (MeOH) | Polar Protic | 5.1 | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble[6] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble[6] |

| Ethanol | Polar Protic | 4.3 | Sparingly Soluble to Soluble |

| Acetone | Polar Aprotic | 5.1 | Slightly Soluble |

| Chloroform | Non-polar | 4.1 | Insoluble |

| Toluene | Non-polar | 2.4 | Insoluble |

| Hexane | Non-polar | 0.1 | Insoluble |

Note: "Soluble" indicates that the compound dissolves to a practically useful concentration. "Slightly Soluble" or "Sparingly Soluble" implies lower, but potentially still useful, solubility. These qualitative terms are based on information from chemical suppliers.[3][6] For precise applications, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, an experimental approach is necessary. The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11]

Principle

An excess amount of the solid solute is agitated in the solvent of interest for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). After phase separation, the concentration of the solute in the supernatant is measured. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Self-Validating Protocol: Shake-Flask Method

This protocol is designed to be self-validating by incorporating steps for ensuring equilibrium and accurate quantification.

Materials and Equipment:

-

Methyl β-D-arabinopyranoside (purity ≥ 98%)[6]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, GC-FID after derivatization, or Evaporative Light Scattering Detector - ELSD)

Step-by-Step Methodology:

-

Preparation :

-

Accurately weigh an excess amount of methyl β-D-arabinopyranoside (e.g., 20-50 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Precisely add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For thermodynamic solubility, longer incubation times (e.g., 48-72 hours) are often recommended to be certain.[12][13]

-

Causality Check: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, moving beyond faster but less stable kinetic solubility.[12][14]

-

-

Phase Separation :

-

After equilibration, allow the vials to rest undisturbed at the set temperature for at least 1-2 hours to allow for sedimentation of the excess solid.

-

To ensure complete removal of suspended microparticles, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Trustworthiness Check: This dual sedimentation-centrifugation step is crucial. Any suspended solid matter in the analyzed aliquot will falsely elevate the measured solubility.

-

-

Sample Collection and Dilution :

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step provides a final guarantee against particulate contamination.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

-

-

Quantification :

-

Prepare a series of calibration standards of methyl β-D-arabinopyranoside in the same solvent.

-

Analyze the calibration standards and the diluted sample(s) using a suitable analytical technique. Since the analyte lacks a strong UV chromophore, HPLC with a Refractive Index (RI) detector or an ELSD is appropriate. Gas Chromatography (GC) after silylation is also a viable method.[15]

-

Construct a calibration curve by plotting the analytical signal versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility and Practical Implications

-

Temperature : The dissolution of most solids is an endothermic process. Therefore, the solubility of methyl β-D-arabinopyranoside is expected to increase with rising temperature. This is a critical factor in designing crystallization-based purification protocols.

-

Purity of Solute and Solvent : Impurities in either the solute or the solvent can alter the intermolecular forces and affect the measured solubility. The presence of even small amounts of water in an organic solvent can significantly increase the solubility of a polar compound like this one.

-

Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form being used.

-

Practical Implications :

-

Reaction Chemistry : Choosing a solvent in which reactants are sufficiently soluble is fundamental for achieving optimal reaction rates and yields.

-

Purification : Solubility data is essential for developing crystallization procedures. A solvent system is often chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Formulation : In pharmaceutical and cosmetic applications, solubility in various excipients and solvent systems determines the product's stability, appearance, and bioavailability.[1]

-

Conclusion

Methyl β-D-arabinopyranoside is a polar carbohydrate derivative with high solubility in polar protic and aprotic solvents like water, methanol, and DMSO, and poor solubility in non-polar organic solvents. This profile is a direct consequence of its polyhydroxylated structure and its capacity for extensive hydrogen bonding. While qualitative data provides a useful starting point, for any rigorous scientific or developmental work, quantitative determination is paramount. The shake-flask method, when executed with careful attention to achieving equilibrium and ensuring proper phase separation, remains the most trustworthy approach for generating accurate thermodynamic solubility data. This information is foundational for the effective application of this versatile compound across various scientific disciplines.

References

- Unknown Author. Polarity of Solvents.

-

Shodex HPLC Columns and Standards. Polarities of Solvents. [Link]

-

StudyGuides.com. Glycoside (Compound) – Study Guide. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Hoye, T.R. Properties of Common Organic Solvents. University of Minnesota. [Link]

-

National Center for Biotechnology Information. Methyl beta-D-arabinopyranoside. PubChem Compound Summary for CID 6102754. [Link]

- Burdick & Jackson. Polarity Index.

-

National Center for Biotechnology Information. Methyl beta-L-arabinopyranoside. PubChem Compound Summary for CID 102169. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Unknown Author. Physical and chemical properties of glycosides.

-

ResearchGate. Solubility of some cardiac glycosides. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Purkayastha, S., et al. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. PMC. [Link]

-

Danilchuk, Y.V. Thermal Effect of Carbohydrate Dissolution in Aqueous-Organic Media. Foods and Raw Materials. [Link]

-

GlycoData. Aqueous Solubility of Carbohydrates. [Link]

-

Wikipedia. Glycoside. [Link]

-

Machavariana, N.A., et al. Modeling solubilities of sugars in alcohols based on original experimental data. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. METHYL-BETA-D-ARABINOPYRANOSIDE CAS#: 5328-63-2 [amp.chemicalbook.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. synthose.com [synthose.com]

- 7. studyguides.com [studyguides.com]

- 8. Glycoside - Wikipedia [en.wikipedia.org]

- 9. shodex.com [shodex.com]

- 10. Polarity Index [macro.lsu.edu]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. future4200.com [future4200.com]

A Technical Guide to the Potential Biological Activities of Methyl β-D-arabinopyranoside

Foreword: Unveiling the Potential of a Core Glycosidic Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of glycoscience, this technical guide offers an in-depth exploration of Methyl β-D-arabinopyranoside. While extensively recognized as a fundamental building block in synthetic carbohydrate chemistry and a valuable tool for interrogating protein-carbohydrate interactions, its intrinsic biological activities remain a subject of nascent investigation. This document moves beyond its established roles to explore the untapped potential of this core arabinopyranoside scaffold. By examining the biological activities of its derivatives, we can infer and propose potential avenues for future research into the direct therapeutic applications of Methyl β-D-arabinopyranoside and its next-generation analogs. Our discussion is grounded in established scientific principles, supported by rigorous experimental protocols, and aims to inspire innovative approaches in the development of novel carbohydrate-based therapeutics.

Foundational Understanding: The Role of Methyl β-D-arabinopyranoside in Glycoscience

Methyl β-D-arabinopyranoside is a monosaccharide derivative that serves as a cornerstone in various biochemical and medicinal chemistry applications. Its primary utility lies in its function as a synthetic intermediate and a probe for studying enzyme kinetics and carbohydrate-binding proteins.[1][2]

1.1. A Building Block for Complex Glycans

The structure of Methyl β-D-arabinopyranoside makes it an ideal starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[1] The methyl group at the anomeric position provides a stable linkage that is resistant to enzymatic cleavage by many common glycosidases, allowing for selective modification of the other hydroxyl groups. This stability is crucial for multi-step synthetic pathways in the development of glycosylated drugs, where the arabinopyranoside moiety can enhance stability and efficacy.[1]

1.2. A Tool for Enzymatic Studies

In biochemical research, Methyl β-D-arabinopyranoside is employed as a substrate or an intermediate to investigate the mechanisms of glycosidase enzymes and carbohydrate metabolism.[2] By observing the binding and potential, albeit slow, hydrolysis of this simple glycoside, researchers can gain insights into the active site architecture and catalytic mechanism of these enzymes.[2]

Synthesis and Purification of Methyl β-D-arabinopyranoside: A Detailed Protocol

The synthesis of Methyl β-D-arabinopyranoside is typically achieved through a Fischer glycosylation reaction, where D-arabinose is treated with methanol in the presence of an acid catalyst. The following protocol provides a detailed methodology for its synthesis and purification.

Experimental Protocol: Fischer Glycosylation for the Synthesis of Methyl β-D-arabinopyranoside

Objective: To synthesize and purify Methyl β-D-arabinopyranoside from D-arabinose.

Materials:

-

D-arabinose

-

Anhydrous methanol

-

Concentrated sulfuric acid (or acidic ion-exchange resin)

-

Sodium carbonate

-

Activated charcoal

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-arabinose in anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, an acidic ion-exchange resin can be used for a more controlled reaction and easier workup.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding sodium carbonate until effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the salts and/or the ion-exchange resin. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Decolorization: Dissolve the crude syrup in a minimal amount of hot methanol and add activated charcoal to remove colored impurities. Filter the hot solution through a pad of celite and concentrate the filtrate.

-

Purification: Purify the resulting syrup by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the anomers and unreacted starting material.

-

Crystallization: Collect the fractions containing the desired β-anomer, combine them, and concentrate under reduced pressure. Crystallize the purified product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain white crystalline Methyl β-D-arabinopyranoside.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is critical to prevent the competing hydrolysis of the glycosidic bond being formed.

-

Acid Catalyst: The acid protonates the anomeric hydroxyl group of arabinose, facilitating its departure as a water molecule and allowing for the nucleophilic attack by methanol.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium of the Fischer glycosylation to be reached more quickly.

-

Neutralization and Purification: The neutralization step is essential to stop the reaction and prevent degradation of the product. Column chromatography is a standard and effective method for separating the α and β anomers that are typically formed in this reaction.

Diagram: Synthesis of Methyl β-D-arabinopyranoside

Caption: Fischer glycosylation of D-arabinose.

Potential Biological Activities: An Inquiry into the Core Scaffold

While direct studies on the biological activities of Methyl β-D-arabinopyranoside are limited, a significant body of research on its derivatives points towards the potential of the arabinopyranoside core as a scaffold for developing bioactive compounds.

3.1. Antimicrobial Potential

Numerous studies have demonstrated that derivatives of arabinopyranosides exhibit significant antimicrobial activity. For instance, acylated derivatives have shown promising antibacterial and antifungal properties.[3] The mechanism of action for some carbohydrate-based antimicrobial agents involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[4][5][6]

Table 1: Antimicrobial Activity of Selected Carbohydrate Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Lauric acid carbohydrate esters | Staphylococcus aureus | 0.04 - 0.16 mmol/L | [4] |

| Acylated methyl 4,6-O-benzylidene-α-D-glucopyranosides | Various bacteria and fungi | Promising activity | [3] |

| Acylated β-MGP derivatives | Bacillus subtilis | 0.125 mg/L | [7] |

This suggests that while the parent Methyl β-D-arabinopyranoside may have weak or no antimicrobial activity, its structure is amenable to modifications that can confer potent antimicrobial properties.

3.2. Antiviral Potential

The arabinose scaffold is a key component of several antiviral nucleoside analogs. These compounds often act by inhibiting viral polymerases or by being incorporated into the viral genome, leading to chain termination. While these are nucleoside derivatives and not simple methyl glycosides, the presence of the arabinose moiety is crucial for their activity. Furthermore, studies on other monosaccharide derivatives have shown potential antiviral activity against viruses like SARS-CoV-2 by targeting viral proteases.[8][9]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterium.

Materials:

-

Test compound (e.g., Methyl β-D-arabinopyranoside or its derivative)

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

-

Standardized Inoculum: A consistent starting number of bacteria is crucial for reproducible MIC values.

-

CAMHB: This is a standard and widely accepted medium for antimicrobial susceptibility testing.

-

Serial Dilution: This method allows for the determination of the minimum concentration required for inhibition.

Diagram: Workflow for Antimicrobial Susceptibility Testing

Caption: Broth microdilution workflow.

Future Directions and Conclusion

The available evidence strongly suggests that Methyl β-D-arabinopyranoside is a valuable scaffold for the development of new therapeutic agents. While its intrinsic biological activity may be limited, its derivatives have shown significant promise as antimicrobial and potentially antiviral agents. Future research should focus on:

-

Systematic derivatization: A systematic exploration of different functional groups at the hydroxyl positions of Methyl β-D-arabinopyranoside could lead to the discovery of novel compounds with enhanced biological activity.

-

Mechanism of action studies: For active derivatives, detailed mechanistic studies are needed to understand how they exert their biological effects.

-

In vivo studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

References

-

Nobmann, P., et al. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Journal of Applied Microbiology, 108(5), 1695-1703. [Link]

-

Hossain, M. K., et al. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Journal of Chemistry, 2013, 1-8. [Link]

-

Islam, M. S., et al. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules, 27(15), 4989. [Link]

-

Khatun, M. R., et al. (2021). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Academia.edu. [Link]

-

Nobmann, P., et al. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. ResearchGate. [Link]

-

Chem-Impex. (n.d.). Methyl β-D-arabinopyranoside. [Link]

-

Yasmin, F., et al. (2021). MONOSACCHARIDE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, PASS, ANTIVIRAL AND MOLECULAR DOCKING STUDIES AGAINST SARS-COV-2 MPRO INHIBITORS. Cellulose Chemistry and Technology, 55(5-6), 633-649. [Link]

-

PubChem. (n.d.). Methyl beta-D-arabinopyranoside. [Link]

-

MySkinRecipes. (n.d.). Methyl β-D-Arabinopyranoside. [Link]

-

Yasmin, F., et al. (2021). MONOSACCHARIDE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, PASS, ANTIVIRAL AND MOLECULAR DOCKING STUDIES AGAINST SARS-COV-2 M PRO INHIBITORS. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl β-D-Arabinopyranoside [myskinrecipes.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA [academia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MONOSACCHARIDE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, PASS, ANTIVIRAL AND MOLECULAR DOCKING STUDIES AGAINST SARS-COV-2 MPRO INHIBITORS | CiNii Research [cir.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

The Role of Methyl β-D-arabinopyranoside in Glycobiology Research: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers

Abstract

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, is a cornerstone of modern biological and pharmaceutical research. The intricate carbohydrate structures that decorate cell surfaces and proteins mediate critical biological events, from immune recognition to pathogen invasion. Understanding these interactions requires precise molecular tools that can dissect complex biological systems. Methyl β-D-arabinopyranoside (MβDA), a simple and stable methyl glycoside, has emerged as a versatile tool in the glycobiologist's arsenal. This technical guide provides an in-depth analysis of the core applications of MβDA, moving beyond simple descriptions to explain the causal scientific principles behind its use. We will explore its role in probing carbohydrate-protein interactions, serving as a substrate and inhibitor in enzymology, and acting as a foundational building block in synthetic carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage MβDA in their experimental designs.

Foundational Concepts: Physicochemical Profile of Methyl β-D-arabinopyranoside

Methyl β-D-arabinopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of β-D-arabinopyranose is replaced with a methoxy group. This seemingly minor modification has profound implications for its utility in research. The methyl group locks the anomeric configuration in the β-position and renders the glycosidic bond resistant to enzymatic hydrolysis by most glycosidases, imparting stability.[1] Its pyranose (six-membered ring) conformation is a common recognition motif in biological systems.[2] These features make it an ideal candidate for studying specific molecular recognition events without the complication of metabolic degradation.

Table 1: Physicochemical Properties of Methyl β-D-arabinopyranoside

| Property | Value | Source(s) |

| CAS Number | 5328-63-2 | [1][3] |

| Molecular Formula | C₆H₁₂O₅ | [1][3] |

| Molecular Weight | 164.16 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Optical Rotation | [α]20/D = -235 to -245° (c=7 in H₂O) | [1] |

| Solubility | Soluble in Water, DMSO, Methanol | [3] |

| IUPAC Name | (2R,3S,4R,5R)-2-Methoxyoxane-3,4,5-triol | [3] |

Probing the Glyco-Code: MβDA in Carbohydrate-Protein Interaction Studies

Carbohydrate-protein interactions are central to cellular communication, recognition, and signaling.[2][4] These interactions are often characterized by high specificity but relatively low affinity for individual monosaccharide units.[2] Nature overcomes this by presenting carbohydrates in multivalent arrays. Researchers, however, often need to study the contribution of a single carbohydrate motif. MβDA serves as an excellent tool for this purpose, acting as a monovalent, competitive inhibitor to dissect the binding specificity of glycan-binding proteins (GBPs), such as lectins.

The core principle is that MβDA, by mimicking a natural arabinose ligand, can compete for the binding site on a GBP. By measuring the concentration of MβDA required to inhibit the binding of the GBP to a more complex, often labeled, glycan, one can infer the specificity and affinity of the protein for the D-arabinopyranoside motif.

Experimental Workflow: Competitive Inhibition ELISA

This protocol describes a self-validating system to determine the inhibitory potential of MβDA against a putative arabinose-binding protein.

Causality Behind the Choices:

-

Immobilized Glycoconjugate: A complex glycan (e.g., arabinan-BSA conjugate) is immobilized to provide a multivalent binding target, ensuring a strong and detectable signal.

-

His-tagged GBP: A recombinant GBP with an affinity tag allows for controlled binding and detection with a specific anti-tag antibody conjugated to an enzyme (like HRP), forming the basis of the signal generation system.

-

Competitive Titration: Titrating MβDA against a fixed concentration of the GBP allows for the determination of the IC₅₀ (the concentration of inhibitor required to reduce the signal by 50%), a quantitative measure of inhibitory potency.

Caption: Competitive inhibition of an enzyme by MβDA.

Protocol: Glycosidase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of a chromogenic substrate (e.g., p-nitrophenyl β-D-arabinopyranoside) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). [5] * Prepare a stock solution of the glycosidase enzyme in the same buffer.

-

Prepare a serial dilution of MβDA (inhibitor) in the buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add a fixed volume of enzyme solution.

-

Add varying concentrations of the MβDA solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at the optimal temperature (e.g., 37°C) for 10 minutes to allow for equilibrium.

-

-

Initiate Reaction:

-

Add the chromogenic substrate to all wells simultaneously to start the reaction.

-

-

Monitor Reaction:

-

Measure the absorbance of the released p-nitrophenol at 405 nm over time using a plate reader. The rate of color change is proportional to enzyme activity. 5. Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot 1/V₀ versus 1/[Substrate] (a Lineweaver-Burk plot) at different fixed inhibitor concentrations to determine the inhibition constant (Kᵢ).

-

Glycosyltransferase (GT) Acceptor Specificity

GTs catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. [6]MβDA can be used as a simple acceptor substrate to screen for the activity of novel GTs that might create β-linkages to arabinose.

Causality: The simplicity of MβDA allows for unambiguous detection of product formation (a disaccharide). If the GT can utilize MβDA, it indicates a tolerance for the arabinopyranoside structure at its acceptor binding site. This is a crucial first step in defining the substrate scope of a newly discovered enzyme.

A Foundational Unit in Synthetic Glycochemistry